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Compound of Interest

Compound Name:
Methyl 2-(2,3-dihydrobenzofuran-

5-yl)acetate

Cat. No.: B564647 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently found in biologically

active natural products and synthetic compounds. Its unique structural and electronic

properties have made it an attractive starting point for the development of novel therapeutic

agents across various disease areas. This guide provides a comparative analysis of the

structure-activity relationships (SAR) of dihydrobenzofuran analogs, focusing on their

anticancer, anti-inflammatory, GPR119 agonist, and SERCA2a activator activities.

Experimental data is presented to support these comparisons, along with detailed

methodologies for key experiments.

Comparative Biological Activities of
Dihydrobenzofuran Analogs
The biological activity of dihydrobenzofuran analogs is highly dependent on the nature and

position of substituents on both the aromatic and dihydrofuran rings. The following tables

summarize the quantitative data from various studies, highlighting key SAR trends.

Anticancer Activity
Dihydrobenzofuran analogs have demonstrated significant potential as anticancer agents, often

by inhibiting cell proliferation and inducing apoptosis. SAR studies have revealed that
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substitutions at the 2, 3, and 5-positions of the dihydrobenzofuran core play a crucial role in

their cytotoxic activity.
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Compoun
d ID

R1 R2 R3 Cell Line IC50 (µM)
Key SAR
Observati
ons

1 H H H HCT116 >100

The

unsubstitut

ed

dihydroben

zofuran

core shows

minimal

activity.

2

2,4-

difluorophe

nyl

H COOH HCT116 24.8[1]

Introductio

n of a

difluorophe

nyl group

at the 2-

position

and a

carboxylic

acid at the

3-position

significantl

y enhances

anticancer

activity.

3

2,4-

difluorophe

nyl

Br COOH HCT116 19.5[1]

Addition of

a bromine

atom at the

5-position

further

increases

the

cytotoxic

effect.
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4

3,4-

dimethoxyp

henyl

COOCH3

(E)-3-

ethoxy-3-

oxoprop-1-

en-1-yl

CAL-27 8.2[2]

Complex

substitution

at the 3

and 4-

positions of

the

dihydrofura

n ring

leads to

potent

activity

against

oral cancer

cells.

Anti-inflammatory Activity
Several dihydrobenzofuran derivatives have been investigated for their ability to modulate

inflammatory pathways, primarily by inhibiting the production of pro-inflammatory mediators in

macrophages.
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Compoun
d ID

R1 R2 R3
Mediator
Inhibited

IC50 (µM)
Key SAR
Observati
ons

5

2,4-

difluorophe

nyl

H COOH IL-6 1.23[1]

The

presence

of a

difluorophe

nyl group

and a

carboxylic

acid

function is

critical for

potent

inhibition of

IL-6.

6

2,4-

difluorophe

nyl

H COOH NO 2.4[1]

The same

compound

also

effectively

inhibits

nitric oxide

production.

7 2,4-

difluorophe

nyl

Br COOH IL-6 9.04[1] Brominatio

n at the 5-

position,

while

beneficial

for

anticancer

activity,

slightly

reduces

the anti-

inflammato

ry potency
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against IL-

6.

8 Phenyl H COOH PGE2 1.92[1]

A simple

phenyl

group at

the 2-

position,

combined

with a

carboxylic

acid, yields

a potent

inhibitor of

PGE2.

GPR119 Agonist Activity
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2

diabetes. Dihydrobenzofuran analogs have been developed as potent GPR119 agonists.
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Compound
ID

R1
R2 (on
piperidine)

Target EC50 (nM)
Key SAR
Observatio
ns

9
4-

cyanophenyl
2-pyridyl hGPR119 53

A 4-

cyanophenyl

substituent

on the

dihydrobenzo

furan and a

2-pyridyl

group on the

piperidine

moiety are

key for potent

agonism.[3]

10
4-

cyanophenyl
5-pyrimidinyl hGPR119 42

Replacing the

2-pyridyl with

a 5-

pyrimidinyl

group leads

to a slight

improvement

in potency.[3]

SERCA2a Activator Activity
The sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a) is a critical regulator of cardiac

contractility, and its activation is a potential therapeutic strategy for heart failure.
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Compoun
d ID

R1 R2 Target
% Vmax
Increase

EC50
(µM)

Key SAR
Observati
ons

11 H H SERCA2a ~0 -

The

unsubstitut

ed core is

inactive.

12

5-

OCH2CH2

O-

pentylphen

yl

H SERCA2a ~57% 0.7-9[4][5]

A long

alkyl-aryl

ether chain

at the 5-

position of

the

dihydroben

zofuran

ring is

essential

for potent

activation

of

SERCA2a.

13

6-

OCH2CH2

O-

pentylphen

yl

H SERCA2a ~23% -

Shifting the

position of

the

activating

side chain

from the 5-

to the 6-

position

significantl

y reduces

efficacy.[4]

Experimental Protocols
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Detailed methodologies for the key experiments cited in this guide are provided below.

Anticancer Activity: MTT Assay
This protocol is used to assess the cytotoxic effect of dihydrobenzofuran analogs on cancer cell

lines by measuring cell viability.

Materials:

Cancer cell line of interest (e.g., HCT116)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Dihydrobenzofuran analog to be tested

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

96-well flat-bottom sterile culture plates

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL

of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

Compound Treatment: Prepare serial dilutions of the dihydrobenzofuran analogs in culture

medium. Replace the medium in the wells with 100 µL of the compound dilutions and

incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and

incubate for 4 hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization

solution to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value, which is the concentration of the compound that causes 50%

inhibition of cell growth.

Anti-inflammatory Activity: Nitric Oxide (NO) Production
Assay
This assay quantifies the amount of nitric oxide produced by lipopolysaccharide (LPS)-

stimulated macrophages, a key indicator of inflammation.

Materials:

RAW 264.7 macrophage cell line

Complete cell culture medium

Lipopolysaccharide (LPS)

Dihydrobenzofuran analog to be tested

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-

naphthyl)ethylenediamine dihydrochloride in water)

Sodium nitrite (for standard curve)

96-well culture plates

Microplate reader

Procedure:

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and

incubate for 24 hours.

Compound Treatment: Pre-treat the cells with various concentrations of the

dihydrobenzofuran analogs for 1 hour.
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LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

Griess Reaction: Add 50 µL of the Griess reagent to each supernatant sample and incubate

for 10-15 minutes at room temperature, protected from light.

Absorbance Measurement: Measure the absorbance at 540 nm.

Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and

determine the IC50 value for NO inhibition.

GPR119 Agonist Activity: Radioligand Binding Assay
This assay measures the ability of dihydrobenzofuran analogs to displace a radiolabeled ligand

from the GPR119 receptor, indicating their binding affinity.

Materials:

Cell membranes expressing human GPR119

Radioligand (e.g., [³H]-labeled GPR119 agonist)

Dihydrobenzofuran analog to be tested

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

Glass fiber filters

Scintillation fluid

Scintillation counter

Procedure:

Reaction Setup: In a 96-well plate, combine the cell membranes, the radioligand at a

concentration near its Kd, and varying concentrations of the unlabeled dihydrobenzofuran

analog in the assay buffer.
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Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to

reach equilibrium.

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell

harvester to separate bound from free radioligand.

Washing: Wash the filters several times with ice-cold assay buffer to remove non-specifically

bound radioligand.

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure

the radioactivity using a scintillation counter.

Data Analysis: Determine the concentration of the dihydrobenzofuran analog that inhibits

50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using

the Cheng-Prusoff equation.

SERCA2a Activator Activity: ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by SERCA2a, which is an indicator of the

enzyme's activity.

Materials:

SERCA2a-enriched microsomes from cardiac tissue

Assay buffer (e.g., 50 mM MOPS, 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.0)

ATP

Calcium chloride (to vary free Ca²⁺ concentration)

Coupled enzyme system (pyruvate kinase and lactate dehydrogenase)

NADH

Phosphoenolpyruvate (PEP)

Dihydrobenzofuran analog to be tested
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Spectrophotometer

Procedure:

Reaction Mixture: Prepare a reaction mixture containing the assay buffer, coupled enzyme

system, NADH, and PEP.

Compound Addition: Add varying concentrations of the dihydrobenzofuran analog to the

reaction mixture.

Initiate Reaction: Add the SERCA2a microsomes and ATP to initiate the reaction. The

hydrolysis of ATP by SERCA2a produces ADP, which is then used in the coupled enzyme

reaction, leading to the oxidation of NADH to NAD⁺.

Monitor Absorbance: Continuously monitor the decrease in NADH absorbance at 340 nm.

Data Analysis: Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.

Determine the EC50 value, which is the concentration of the analog that produces 50% of

the maximal activation of SERCA2a.

Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways

and a general experimental workflow for SAR studies.

Cell Membrane
Cytosol

Dihydrobenzofuran
Analog (Agonist) GPR119

binds

Gαs

activates

Gβγ

Adenylyl Cyclase

cAMPconverts

activates
ATP

Protein Kinase A
(PKA)

activates
Insulin / GLP-1

Vesicles

promotes
exocytosis Insulin / GLP-1

Secretion

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 18 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b564647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: GPR119 Signaling Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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